molecular formula C9H14BrN3 B15261134 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine

Cat. No.: B15261134
M. Wt: 244.13 g/mol
InChI Key: ILBAFRKMTWKWIN-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a pyrazole ring substituted with a bromine atom and attached to a cyclohexane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide or Grignard reagents are often employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogen-substituted pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloropyrazol-1-yl)cyclohexan-1-amine
  • 4-(4-fluoropyrazol-1-yl)cyclohexan-1-amine
  • 4-(4-methylpyrazol-1-yl)cyclohexan-1-amine

Uniqueness

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h5-6,8-9H,1-4,11H2

InChI Key

ILBAFRKMTWKWIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=C(C=N2)Br

Origin of Product

United States

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